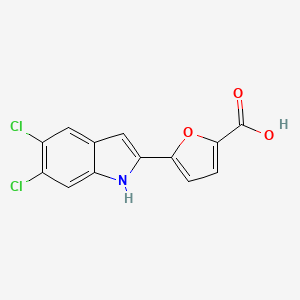
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol is a heterocyclic compound that combines a pyridine ring and a chromen (coumarin) structure. This compound is of interest due to its potential biological and pharmacological properties, making it a subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2H-chromen-2-one with 3-pyridylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
化学反応の分析
Types of Reactions
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromenone derivatives, while reduction can produce dihydrochromen derivatives .
科学的研究の応用
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol has several scientific research applications:
作用機序
The mechanism of action of 2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol involves its interaction with various molecular targets. For instance, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer therapy, it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways .
類似化合物との比較
Similar Compounds
2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromen structure and exhibit similar biological activities.
Pyridinyl-substituted chromenones: These compounds have a pyridine ring attached to the chromen structure and are studied for their pharmacological properties.
Uniqueness
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol is unique due to its specific combination of a pyridine ring and a chromen structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C14H13NO2/c16-12-4-6-13-10(8-12)3-5-14(17-13)11-2-1-7-15-9-11/h1-2,4,6-9,14,16H,3,5H2 |
InChIキー |
XOEPYSUHDJPIRR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)O)OC1C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)



![Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate](/img/structure/B13894163.png)
![1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B13894165.png)







